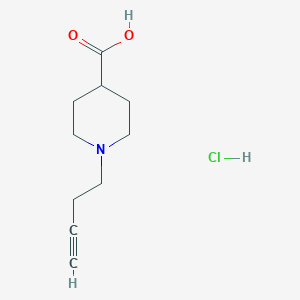
methyl N-benzoyl-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-benzoyl-beta-alanine, also known as N-Benzoyl-L-phenylalanine methyl ester or N-Benzoyl-beta-phenylalanine methyl ester, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its applications in scientific research have been investigated in detail.
作用機序
Methyl N-benzoyl-beta-alanine is a substrate for various enzymes, which catalyze the hydrolysis or esterification of the peptide bond between the benzoyl and beta-alanine groups. The mechanism of enzymatic reactions involving this compound has been investigated using various techniques, such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies have provided insights into the catalytic mechanism of enzymes and the structure-activity relationships of substrates.
Biochemical and Physiological Effects:
Methyl N-benzoyl-beta-alanine has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that this compound can inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling. These studies suggest that methyl N-benzoyl-beta-alanine and its derivatives may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
Methyl N-benzoyl-beta-alanine has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize using standard laboratory techniques. However, this compound has some limitations, such as its low water solubility and potential toxicity to cells and organisms at high concentrations. Therefore, careful consideration should be given to the choice of experimental conditions and the interpretation of results.
将来の方向性
There are several future directions for research involving methyl N-benzoyl-beta-alanine, including the development of new synthesis methods, the investigation of its interactions with enzymes and other biomolecules, and the exploration of its potential applications in drug discovery and development. In addition, the use of methyl N-benzoyl-beta-alanine and its derivatives as molecular probes for studying enzyme function and regulation is an area of active research. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
Methyl N-benzoyl-beta-alanine can be synthesized using various methods, including the reaction of N-benzoyl-L-phenylalanine with methyl iodide and potassium carbonate, or the reaction of N-benzoyl-L-phenylalanine with methyl chloroformate and triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the amount of reagents used, and the choice of solvent.
科学的研究の応用
Methyl N-benzoyl-beta-alanine has been widely used in scientific research as a substrate for various enzymes, such as carboxypeptidase A, trypsin, and chymotrypsin. It has also been used as a model compound for investigating the mechanism of enzymatic reactions, such as peptide bond hydrolysis and esterification. In addition, this compound has been used as a building block for the synthesis of various peptides and peptidomimetics, which have potential applications in drug discovery and development.
特性
IUPAC Name |
3-[benzoyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(8-7-10(13)14)11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWYZYVSUMCCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)

![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)



